3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential applications in various fields such as agriculture and medicine. The related compounds in the provided papers include herbicides for weed control in oilseed rape and inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are enzymes involved in numerous physiological and pathological processes . Additionally, some derivatives have been evaluated for their anti-HIV activity .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting with different substrates such as chlorosulfonylbenzoic acid and carbodiimide coupling agents. The synthesis is performed in aqueous medium and yields various sulfamoyl benzamide derivatives with different substituents . Another related compound, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, is synthesized in good yield and its structure is confirmed by various spectroscopic methods including NMR, IR, MS, and X-ray .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, FT-IR, and LC-MS analysis . These methods provide detailed information about the molecular framework and the nature of the substituents attached to the benzamide core.
Chemical Reactions Analysis
The chemical behavior of these compounds under different conditions has been studied. For instance, the hydrolysis of N-(3-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy) benzylamine (BDM) was investigated using HPLC, revealing that the compound undergoes rapid reaction in acidic medium at higher temperatures, with complete hydrolysis achieved at pH 1.3 at 50°C after 24 hours .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are inferred from their synthesis and characterization. The herbicidal activity of related compounds is assessed under greenhouse conditions, and they are found to be effective against various weed species . The sulfamoyl benzamide derivatives are screened for their inhibitory activity against h-NTPDases, with some compounds showing potent inhibitory effects at sub-micromolar concentrations . Additionally, the anti-HIV activity of some derivatives is tested, with certain compounds exhibiting significant activity against HIV-1 and HIV-2 strains .
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural similarities to 3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel selenium-containing sulfa drugs demonstrated significant antibacterial activities, highlighting the potential for similar compounds to serve as leads in the development of new antimicrobial agents (Abdel‐Hafez, 2010). Additionally, a study on the synthesis and antimicrobial evaluation of some new heterocyclic compounds incorporating a biologically active sulfamoyl moiety reported the successful creation of compounds with promising antimicrobial properties (Darwish, 2014).
Molecular Interactions and Photophysical Properties
Research on p-hydroxycinnamic acid derivatives investigated their binding with bovine serum albumin, a study relevant for understanding the interactions between similar compounds and proteins. This could have implications for drug delivery systems and the development of therapeutic agents (Meng et al., 2012). Another study focused on the synthesis, characterization, and photophysical properties of a zinc phthalocyanine compound, suggesting potential applications in photodynamic therapy and as photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Antitumor Activities
Compounds structurally related to this compound have been assessed for their antifungal and antitumor activities. For example, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives displayed significant antifungal activity, highlighting the therapeutic potential of similar compounds in combating fungal infections (Ienascu et al., 2018). Furthermore, the practical synthesis of an orally active CCR5 antagonist demonstrates the potential of related compounds in the development of treatments for conditions like HIV, showcasing the diverse therapeutic applications of these chemical structures (Ikemoto et al., 2005).
properties
IUPAC Name |
3-bromo-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-8-6-14(7-9-15)21-18(25)12-4-3-5-13(20)10-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNQWPTZLNZNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.